molecular formula C22H28N2O3S B2716855 N-(2-(2-phenylmorpholino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953972-24-2

N-(2-(2-phenylmorpholino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2716855
CAS RN: 953972-24-2
M. Wt: 400.54
InChI Key: ULIHZQXLIMACQJ-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-phenylmorpholino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains a phenylmorpholino group, a tetrahydronaphthalene group, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylmorpholino group would contribute a ring structure, while the tetrahydronaphthalene group would contribute a fused ring structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenylmorpholino group could potentially undergo reactions typical of amines .

Scientific Research Applications

Antithrombotic Applications

Research has identified derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, showing the potential for developing antithromboxane therapies. These derivatives, including compounds related to N-(2-(2-phenylmorpholino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been shown to inhibit TP receptor signaling effectively, suggesting a promising lead for antithrombotic medication development (Wang et al., 2014).

Enzyme Inhibition for Therapeutic Targets

Compounds derived from tetralines and indanes, related structurally to N-(2-(2-phenylmorpholino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been explored for their inhibitory effects on human carbonic anhydrase isozymes. These effects highlight their potential as therapeutic agents for conditions where enzyme inhibition is beneficial (Akbaba et al., 2014).

Retinoid X Receptor (RXR)-Selective Agonists

Investigations into sulfonic acid analogues of bexarotene, a compound structurally similar to N-(2-(2-phenylmorpholino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have shown potential for selective retinoid X receptor (RXR) agonism. These compounds are being studied for their therapeutic potential in diseases like cutaneous T-cell lymphoma, with improved biological selectivity and potency over existing treatments (Heck et al., 2016).

Antimicrobial Applications

New tetrahydronaphthalene-sulfonamide derivatives have demonstrated potent antimicrobial activities against a variety of bacterial strains and Candida Albicans. This research suggests that structurally related compounds, like N-(2-(2-phenylmorpholino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, could serve as bases for developing new antimicrobial agents (Mohamed et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, evaluating its biological activity, and assessing its safety and efficacy .

properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c25-28(26,21-11-10-18-6-4-5-9-20(18)16-21)23-12-13-24-14-15-27-22(17-24)19-7-2-1-3-8-19/h1-3,7-8,10-11,16,22-23H,4-6,9,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIHZQXLIMACQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-phenylmorpholino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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